molecular formula C12H17NO4S B14701022 Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- CAS No. 20884-74-6

Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)-

Cat. No.: B14701022
CAS No.: 20884-74-6
M. Wt: 271.33 g/mol
InChI Key: MLIXIPWSOFBVPX-UHFFFAOYSA-N
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Description

Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- is an organic compound with a complex structure that includes a benzamide core, a hydroxyethyl group, and an isopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of N,N-dimethylacetamide with p-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is carried out in a suitable solvent, followed by purification and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl and isopropylsulfonyl groups play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)benzamide
  • N-(2,2,2-tribromo-1-hydroxyethyl)benzamide
  • N-(1-Hydroxymethyl-propyl)-2-methyl-benzamide

Uniqueness

Benzamide, N-(2-hydroxyethyl)-p-(isopropylsulfonyl)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

20884-74-6

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-propan-2-ylsulfonylbenzamide

InChI

InChI=1S/C12H17NO4S/c1-9(2)18(16,17)11-5-3-10(4-6-11)12(15)13-7-8-14/h3-6,9,14H,7-8H2,1-2H3,(H,13,15)

InChI Key

MLIXIPWSOFBVPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCO

Origin of Product

United States

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